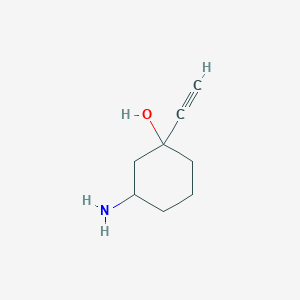

3-Amino-1-ethynylcyclohexan-1-ol

Description

3-Amino-1-ethynylcyclohexan-1-ol (CAS: 1516219-68-3) is a functionalized cyclohexanol derivative characterized by a hydroxyl group at position 1, an ethynyl (-C≡CH) group at position 1, and an amino (-NH₂) group at position 3. This compound is marketed as a "versatile small molecule scaffold" with applications in medicinal chemistry and drug discovery, particularly due to its hybrid functional groups that enable diverse reactivity . Commercial samples are available at ≥95% purity, with pricing varying by quantity (e.g., 50 mg for €674.00) .

Properties

IUPAC Name |

3-amino-1-ethynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-8(10)5-3-4-7(9)6-8/h1,7,10H,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNKCPPDRFMMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCC(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516219-68-3 | |

| Record name | 3-amino-1-ethynylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethynylcyclohexan-1-ol typically involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method ensures the formation of the ethynyl group at the desired position on the cyclohexane ring.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-ethynylcyclohexan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of 3-amino-1-ethylcyclohexan-1-ol.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Amino-1-ethynylcyclohexan-1-ol has several applications in scientific research and industry:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-ethynylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions with enzymes, leading to the formation of active intermediates. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-amino-1-ethynylcyclohexan-1-ol is best contextualized by comparing it to analogous cyclohexanol/cyclohexanone derivatives. Below is a detailed analysis based on molecular features, synthesis, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of this compound and Analogues

*Inferred formula based on substituent analysis.

Key Observations:

- Ethynyl vs. Methyl/Linear Chains: The ethynyl group in this compound distinguishes it from analogues like 3-amino-1-methyl-cyclohexanol hydrochloride, where a methyl group occupies position 1. The ethynyl moiety introduces sp-hybridized carbons, enabling click chemistry or alkyne-based coupling reactions .

- Trans-Amino Configuration: 4-Aminocyclohexan-1-ol (trans) exhibits higher stability than cis-isomers due to reduced steric hindrance, but lacks the ethynyl group’s reactivity .

- Salt Forms: Hydrochloride salts (e.g., (S)-3-aminohexan-1-ol hydrochloride) improve water solubility, which is critical for pharmacokinetic optimization but absent in the parent compound .

Biological Activity

3-Amino-1-ethynylcyclohexan-1-ol, a compound with the chemical formula CHNO, features a cyclohexane ring substituted with an ethynyl group and an amino group. This structure contributes to its unique biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential therapeutic effects, mechanisms of action, and applications in drug development.

Research indicates that the compound may interact with specific biological targets, influencing pathways related to neurotransmission, cellular signaling, and metabolic processes. The presence of both the amino and ethynyl groups enhances its binding affinity to various receptors and enzymes.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . It has shown effectiveness against certain bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several case studies have been conducted to assess the compound's efficacy and safety profile:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains.

- Neuropharmacological Effects : Another study investigated its effects on neurotransmitter systems in animal models. It was found to modulate dopamine and serotonin levels, suggesting potential applications in treating mood disorders.

- Toxicological Assessment : Toxicity studies indicated that while the compound possesses beneficial biological activities, it also exhibits some level of cytotoxicity at higher concentrations. This necessitates careful consideration of dosage in therapeutic contexts.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Neuropharmacological | Modulation of neurotransmitter levels | |

| Cytotoxicity | Dose-dependent cytotoxic effects |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexane ring with amino & ethynyl groups | Antimicrobial, neuroactive |

| 1-Ethynylcyclohexanol | Cyclohexane ring with ethynyl group only | Limited antimicrobial activity |

| 6-Bromo-4-chloro-1,3-benzoxazole | Heterocyclic structure | Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.